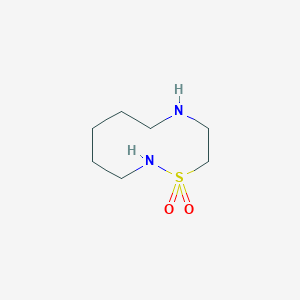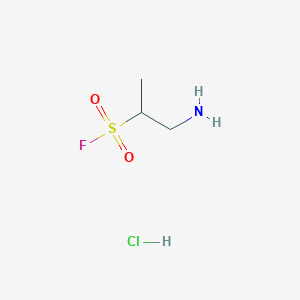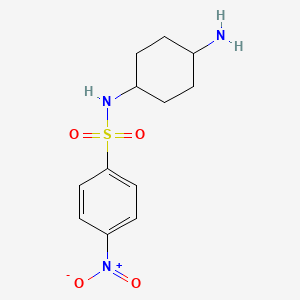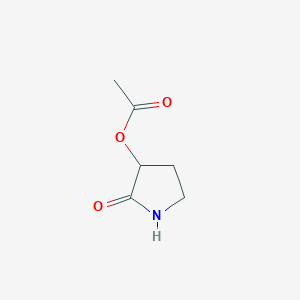![molecular formula C11H11ClF3NO B2896424 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride CAS No. 2097936-61-1](/img/structure/B2896424.png)
4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a but-2-yn-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the trifluoromethylphenol derivative, which is then reacted with propargyl bromide to form the corresponding ether. This intermediate is further subjected to amination reactions to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
科学研究应用
4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of agrochemicals and specialty materials.
作用机制
The mechanism of action of 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethylphenoxy structure.
Travoprost: A prostaglandin analogue used to treat glaucoma, featuring a trifluoromethyl group.
Pexidartinib: A kinase inhibitor with a trifluoromethylphenoxy moiety.
Uniqueness
4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride stands out due to its unique combination of a trifluoromethyl group and an alkyne moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO.ClH/c12-11(13,14)9-4-3-5-10(8-9)16-7-2-1-6-15;/h3-5,8H,6-7,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHZNWOBSSDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2896344.png)





![4-cyclopropyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2896352.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B2896360.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2896361.png)
![{1-oxaspiro[4.6]undecan-2-yl}methanol](/img/structure/B2896362.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)
